molecular formula C8H7NO B106681 Benzyl isocyanate CAS No. 3173-56-6

Benzyl isocyanate

Cat. No.: B106681
CAS No.: 3173-56-6
M. Wt: 133.15 g/mol
InChI Key: YDNLNVZZTACNJX-UHFFFAOYSA-N
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Description

Benzyl isocyanate is an organic compound with the formula C₈H₇NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

    From Benzylamine and Phosgene: this compound can be synthesized by reacting benzylamine with phosgene.

    Oxidation of Benzyl Isocyanide: Another method involves the oxidation of benzyl isocyanide using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.

Industrial Production Methods:

    Phosgenation Process: The industrial production of this compound typically involves the phosgenation of benzylamine.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Benzyl isocyanate (BI) primarily targets the electrode/electrolyte interface in lithium-ion batteries . It acts as an electrolyte additive to enhance the intercalation stability between the electrode and the electrolyte . This interaction plays a crucial role in improving the performance and lifespan of lithium-ion batteries .

Mode of Action

This compound interacts with its target by undergoing preferential oxidation on the electrode surface . This oxidation process results in the formation of a stable and uniform protective film . The protective film reduces the interfacial impedance, thereby improving the cycling stability of the cell .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the oxidation process on the electrode surface . This process leads to the formation of a protective film that enhances the stability of the electrode/electrolyte interface . The downstream effect of this pathway is the improvement of the cycling stability of lithium-ion batteries .

Pharmacokinetics

The formation of a protective film on the electrode surface improves the efficiency and longevity of the battery .

Result of Action

The primary molecular effect of this compound’s action is the formation of a stable and uniform protective film on the electrode surface . This film reduces the interfacial impedance, thereby improving the cycling stability of the cell . In a cellular context, this results in enhanced performance and lifespan of lithium-ion batteries .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the electrolyte can affect its efficacy . In an electrolyte containing 3 wt% BI, the capacity retention of the battery was maintained at 79.4% after 200 cycles, which was greater than that of the baseline electrolyte (66.9%) . This suggests that the optimal concentration of this compound can enhance its action and improve the performance of lithium-ion batteries .

Safety and Hazards

Benzyl isocyanate is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

isocyanatomethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNLNVZZTACNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863116
Record name Benzyl isocyanate
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3173-56-6, 25550-57-6
Record name Benzyl isocyanate
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Record name Benzyl isocyanate
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Record name Benzene, isocyanatomethyl-
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Record name Benzyl isocyanate
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Record name Benzyl isocyanate
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Record name BENZYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

6 grams of bis-methylsalicyl carbonate and 1.97 grams of benzylamine, corresponding to a 1:1 molar ratio, were dissolved in 20 milliliter of dichloromethane. The solution was stirred at room temperature under atmospheric conditions for 30 minutes to form 2-methoxyphenyl benzylcarbamate. (Isocyanatomethyl)benzene was prepared by pyrolysis of this carbamate as shown in FIG. 6 using the same procedure as in Example 45. The desired isocyanate was observed to be formed.
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.16 g of 3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide in 50 ml of o-dichlorobenzene are heated at 150° C. for 2 hours. The benzyl isocyanate formed is then distilled off under reduced pressure produced by a water pump.
Name
3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

100 g of anhydrous calcium chloride powder was added to 100 g of dimethylformamide with agitation, and the mixture was heated to form a paste. The paste was evaporated to dryness under a reduced pressure and below 50°C. to obtain a coarse white crystalline powder. Analysis showed that the powder was a calcium chloride-dimethylformamide compound. 20 g of this white crystalline powder was dissolved in 300 g of dimethylformamide, and 126.6 g of benzyl chloride was added to the solution and 75 g of sodium cyanate powder (having a purity of 98 %) was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours. When 5 hours had passed from the start of the reaction, the reaction mixtures was treated under reduced pressure to recover dimethylformamide by distillation, and the residue was extracted with benzene and the benzene extract was distilled under reduced pressure to obtain 113 g of benzyl isocyanate (the yield being about 85 %). When the above reaction was repeated without adding 20 g of the white crystalline powder, tribenzyl isocyanurate was obtained in a yield of about 70 %, instead of benzyl isocyanate.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Name
calcium chloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
white crystalline powder
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Three
Quantity
126.6 g
Type
reactant
Reaction Step Four
Name
sodium cyanate
Quantity
75 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl isocyanate
Reactant of Route 2
Reactant of Route 2
Benzyl isocyanate
Reactant of Route 3
Reactant of Route 3
Benzyl isocyanate
Reactant of Route 4
Reactant of Route 4
Benzyl isocyanate
Reactant of Route 5
Benzyl isocyanate
Reactant of Route 6
Reactant of Route 6
Benzyl isocyanate
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of benzyl isocyanate?

A1: this compound has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol. Its structure consists of a benzene ring attached to a methylene group, which is further bonded to an isocyanate (-N=C=O) functional group.

Q2: How can we characterize this compound spectroscopically?

A2: Fourier transform infrared (FTIR) spectroscopy is commonly used to characterize this compound. The isocyanate group exhibits a strong characteristic peak at around 2270 cm−1, corresponding to the stretching vibration of the -N=C=O bond [, , , ]. 13C-NMR can also be used to confirm successful functionalization with this compound [].

Q3: What is the key reactive site in this compound and how does it react?

A3: The isocyanate group (-N=C=O) is the primary reactive site in this compound. It readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols [, , , , , , , , , , ].

Q4: How does the reactivity of this compound compare to other isocyanates?

A4: The reactivity of this compound is influenced by the steric hindrance of the benzyl group. It generally shows moderate reactivity compared to less hindered aliphatic isocyanates but higher reactivity than bulkier aromatic isocyanates [, ].

Q5: Can this compound undergo cyclotrimerization?

A5: Yes, this compound can undergo cyclotrimerization in the presence of certain catalysts, like specific palladium complexes, to form triphenyl isocyanurate [].

Q6: How is this compound used in polymer chemistry?

A6: this compound is a versatile monomer used to incorporate isocyanate functionality into polymers. It can be copolymerized with various acrylic monomers like methyl methacrylate and n-butyl acrylate to create polymers with tunable properties [, , , , , , , , , ].

Q7: What are the benefits of incorporating this compound into polymers?

A7: Incorporating this compound introduces reactive isocyanate groups that can participate in crosslinking reactions, enhancing the mechanical strength, thermal stability, and solvent resistance of the final polymer materials [, , , , ].

Q8: How does the concentration of this compound affect the properties of the resulting polymers?

A8: Increasing the concentration of this compound generally leads to a higher degree of crosslinking in the polymer, resulting in improved mechanical properties but potentially decreased flexibility [, , , ].

Q9: Can this compound be used to create "clickable" polymers?

A9: Yes, the reactive isocyanate group of this compound makes it suitable for creating "clickable" polymers. These polymers can be further functionalized by reacting with molecules containing complementary functional groups, like amines or alcohols, enabling the attachment of various molecules or materials [, ].

Q10: What are the applications of this compound-modified polymers?

A10: Polymers modified with this compound find applications in coatings [, , ], adhesives [], elastomers [, ], and as functional materials for drug delivery [] and surface modification [].

Q11: What is the stability of this compound in the presence of water?

A11: this compound is susceptible to hydrolysis in the presence of water, forming the corresponding urea derivative. This reactivity necessitates careful control of moisture during storage and processing [, , , , ].

Q12: How can the stability of this compound-containing formulations be improved?

A12: The stability of this compound-containing formulations can be enhanced by using moisture-scavenging agents, employing low-moisture processing techniques, and storing the formulations under dry and inert conditions [, , , ].

Q13: Does this compound exhibit any biological activity?

A13: Research indicates that this compound exhibits anti-biofilm activity against Staphylococcus aureus, a common bacterial pathogen. It demonstrates substantial inhibition of biofilm formation and downregulates key biofilm markers like icaAD, sarA, and agr [].

Q14: How does this compound interact with bacterial biofilms?

A14: Molecular docking studies suggest that this compound interacts with key regulatory proteins involved in biofilm formation, such as IcaA, SarA, and Agr, potentially disrupting their function and inhibiting biofilm development [].

Q15: What are the safety concerns associated with handling this compound?

A15: Like other isocyanates, this compound can be a respiratory and skin sensitizer. Appropriate personal protective equipment should always be worn when handling this compound. Proper ventilation and engineering controls are essential to minimize exposure risks.

Q16: Are there any specific regulations regarding the use and handling of this compound?

A16: The use and handling of this compound are subject to regulations governing hazardous chemicals. These regulations may vary depending on the geographical location and intended use. It is crucial to consult and comply with all applicable local, national, and international regulations.

Q17: How is computational chemistry used in research related to this compound?

A17: Computational chemistry plays a role in understanding the reactivity and properties of this compound. Molecular modeling techniques can be employed to study its interactions with other molecules, predict its reactivity towards different functional groups, and design new materials or applications [, ].

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